2-Hydroxy-3-(tridecylamino)naphthoquinone
Description
Structure
3D Structure
Properties
CAS No. |
22158-45-8 |
|---|---|
Molecular Formula |
C23H33NO3 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-hydroxy-3-(tridecylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C23H33NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-24-20-21(25)18-15-12-13-16-19(18)22(26)23(20)27/h12-13,15-16,24-25H,2-11,14,17H2,1H3 |
InChI Key |
YNVFXRPOQVZMEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxy 3 Alkylamino Naphthoquinones
Strategies for Alkylamino Group Introduction at the C-3 Position of 2-Hydroxynaphthoquinones
The functionalization of the C-3 position of 2-hydroxynaphthoquinones is achieved through several strategic reactions. These methods leverage the inherent reactivity of the lawsone molecule, which contains a reactive C-H bond adjacent to the hydroxyl and carbonyl groups.
The Mannich reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is widely applied to introduce nitrogen-containing moieties into various structures. redalyc.orgresearchgate.net It is a three-component condensation reaction involving a substrate with an active hydrogen atom, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.govwikipedia.orgorganic-chemistry.org In the context of naphthoquinone chemistry, lawsone acts as the substrate, reacting with an aldehyde and an amine to yield 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones, also known as Mannich bases. researchgate.netjst.go.jp
The reaction proceeds through the formation of an electrophilic iminium ion from the condensation of the amine and aldehyde. wikipedia.orgjst.go.jp Lawsone, existing in equilibrium with its more nucleophilic enol form, then attacks this iminium ion, leading to the formation of a new carbon-carbon bond at the C-3 position. researchgate.netjst.go.jp This method is highly versatile, allowing for the synthesis of a wide array of derivatives by varying the amine and aldehyde components. researchgate.netjst.go.jp For the synthesis of a compound like 2-hydroxy-3-(tridecylamino)naphthoquinone, a variation of this reaction could be envisioned, although the classical Mannich reaction typically installs an aminomethyl group.
| Amine (R₁R₂NH) | Aldehyde (R₃CHO) | Product Structure | Yield (%) |
|---|---|---|---|
| n-Butylamine | Formaldehyde | 2-Hydroxy-3-((n-butylamino)methyl)naphthalene-1,4-dione | 68 |
| Allylamine | Formaldehyde | 2-Hydroxy-3-((allylamino)methyl)naphthalene-1,4-dione | 75 |
| Piperidine | Formaldehyde | 2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione | 86 |
| Aniline | Benzaldehyde | 2-Hydroxy-3-(phenyl(phenylamino)methyl)naphthalene-1,4-dione | 72 |
Nucleophilic substitution is another fundamental strategy for functionalizing the naphthoquinone core. While direct substitution on the electron-rich lawsone can be challenging, derivatives of lawsone can be used. For instance, 2-alkoxy-1,4-naphthoquinones can be synthesized, which may then undergo further reactions. researchgate.net More commonly, nucleophilic addition reactions are employed. Amines can act as nucleophiles and add to the C-3 position of the quinone ring, often facilitated by an oxidant.
The direct reaction of amines with 2-hydroxy-1,4-naphthoquinone (B1674593) can lead to the formation of 2-amino-1,4-naphthoquinone derivatives. The synthesis of 2-alkylamino-3-hydroxy-1,4-naphthoquinones has also been reported, indicating a direct pathway for introducing the desired functionality. acs.orgacs.org These reactions often proceed via a Michael-type addition of the amine to the electron-deficient quinone ring, followed by oxidation.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. chemicalpapers.comrsc.org This approach aligns with the principles of green chemistry by reducing waste, time, and energy consumption. rsc.org The Mannich reaction is a classic example of a three-component reaction. organic-chemistry.org
Various MCRs have been developed for synthesizing complex naphthoquinone derivatives. For example, a one-pot, three-component reaction of 2-hydroxy-1,4-naphthoquinone, an aromatic aldehyde, and malononitrile (B47326) can yield benzo[g]chromene derivatives. thieme-connect.com While this specific example does not produce an alkylamino side chain, it illustrates the power of MCRs to rapidly build molecular complexity from simple precursors. thieme-connect.comresearchgate.net Such protocols are attractive for creating libraries of diverse compounds for further evaluation.
Radical alkylation offers an alternative route to form C-C bonds on the naphthoquinone skeleton. These reactions involve the generation of carbon-centered radicals which then add to the quinone ring. researchgate.net Methods for generating these radicals include the decarboxylation of carboxylic acids (Hunsdiecker reaction) or the use of diacyl peroxides. researchgate.netnih.gov
The synthesis of 3-alkyl-2-hydroxy-1,4-naphthoquinones has been achieved using radical alkylation, although these reactions can sometimes be challenging and result in low yields. nih.govmalariaworld.org For instance, the reaction of 2-bromo-1,4-naphthoquinone with a carboxylic acid in the presence of silver nitrate (B79036) and ammonium (B1175870) persulfate can generate an alkyl radical that substitutes onto the ring, followed by hydrolysis to give the 2-hydroxy derivative. nih.gov Another approach involves the direct radical alkylation of 1,4-quinones using carbon-centered radicals generated through various means. researchgate.net Fe(III)-mediated radical alkylation of quinones with alkenes has also been demonstrated as a viable method. rsc.org
Precursor Chemistry: Derivatization from 2-Hydroxy-1,4-Naphthoquinone (Lawsone)
2-Hydroxy-1,4-naphthoquinone, commonly known as lawsone or hennotannic acid, is the principal starting material for the synthesis of the target compounds. researchgate.netfrontiersin.org It is a naturally occurring red-orange pigment extracted from the leaves of the henna plant (Lawsonia inermis). researchgate.netmdpi.com The structure of lawsone is a versatile scaffold for chemical synthesis due to its multiple reactive sites: the acidic hydroxyl group, the electrophilic quinone ring, and the reactive C-3 position. redalyc.orgfrontiersin.org
The synthesis of lawsone itself can be achieved through a one-step process from 1-naphthol (B170400) using urea (B33335) hydrogen peroxide as a catalyst in a basic medium with oxygen as the oxidizing agent, providing high yields. nih.gov The derivatization of lawsone is central to producing a vast library of compounds. The hydroxyl group can be alkylated or acylated, and the C-3 position is susceptible to addition and substitution reactions, as detailed in the sections above. researchgate.net The combination of electron-donating (-OH) and electron-withdrawing (carbonyl) groups influences the reactivity and electronic properties of the molecule, making it a privileged structure in medicinal chemistry. nih.govresearchgate.net
| Reaction Type | Reagents | Typical Product Class | Reference |
|---|---|---|---|
| Mannich Reaction | Amine, Aldehyde | 3-(Aminomethyl)-2-hydroxynaphthoquinones | researchgate.netjst.go.jp |
| Michael Addition | Thiols | 3-Thio-2-hydroxynaphthoquinones | frontiersin.org |
| Knoevenagel Condensation | Active Methylene Compounds, Aldehydes | Benzo[g]chromene derivatives | rsc.orgthieme-connect.com |
| Heck Coupling | Alkenes (from 3-iodo-lawsone) | 3-Alkenyl-2-hydroxynaphthoquinones | ucr.ac.cr |
Advanced Characterization Techniques in Synthetic Organic Chemistry for Novel Naphthoquinone Compounds
The successful synthesis of novel naphthoquinone derivatives, including 2-hydroxy-3-(alkylamino)naphthoquinones, must be confirmed by rigorous structural elucidation. A suite of advanced spectroscopic and analytical techniques is employed for this purpose. thebioscan.comthebioscan.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for determining the carbon-hydrogen framework of the synthesized molecules. nih.govnih.gov ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic). frontiersin.orgresearchgate.net Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are used to establish detailed correlations and confirm the precise structure, including the position of the alkylamino substituent. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the new compound and to gain insights into its elemental composition. thebioscan.comresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. frontiersin.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.govresearchgate.net Characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups provide crucial evidence for the successful incorporation of the desired functionalities. researchgate.net
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including stereochemistry and the precise spatial arrangement of atoms.
These techniques, used in combination, provide a comprehensive and definitive characterization of the newly synthesized naphthoquinone compounds, ensuring their purity and confirming their chemical identity. thebioscan.comnih.gov
Mechanistic Elucidation of Bioactivity: Molecular and Cellular Insights
Interactions with Cellular Targets and Biomolecules
The biological effects of 2-Hydroxy-3-(tridecylamino)naphthoquinone are intricately linked to its ability to interact with and modulate the function of various essential cellular components. These interactions are fundamental to its observed bioactivities.
Enzyme Inhibition Studies
A significant aspect of the compound's mechanism of action involves the inhibition of several key enzymes crucial for cellular function and survival.
Topoisomerase II: While the broader class of naphthoquinones is known to inhibit topoisomerase II, an enzyme essential for resolving DNA topological stress during replication and transcription, specific inhibitory data for this compound is an area of ongoing investigation. nih.govnih.gov The inhibition of this enzyme by related compounds often leads to the stabilization of DNA-enzyme cleavage complexes, resulting in DNA damage and cell death. nih.govnih.gov
Proteasome: The proteasome is a critical cellular machine responsible for protein degradation, playing a vital role in cell cycle regulation and the removal of damaged proteins. nih.gov Certain naphthoquinone derivatives have demonstrated the ability to inhibit the chymotrypsin-like activity of the proteasome, suggesting a potential mechanism for inducing apoptosis in cancer cells. nih.govnih.gov
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. nih.gov While some non-steroidal anti-inflammatory drugs (NSAIDs) target COX-2, the inhibitory potential of this compound on this enzyme is a subject for further research. nih.gov
Thymidylate Synthase ThyX: A notable target of hydroxy-naphthoquinones is the flavin-dependent thymidylate synthase (ThyX), an enzyme essential for DNA precursor synthesis in many pathogenic bacteria but absent in humans. nih.govcore.ac.uk This makes ThyX an attractive target for the development of novel antimicrobial agents. nih.govnih.govresearchgate.net Studies on related 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives have shown potent and specific noncovalent inhibition of ThyX. nih.govresearchgate.net
Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH): GAPDH is a multifunctional enzyme best known for its role in glycolysis. scbt.com However, it also participates in other cellular processes, including apoptosis. scbt.com Inhibition of GAPDH by certain quinone derivatives has been reported, suggesting a potential disruption of cellular energy metabolism and induction of cell death. nih.govresearchgate.net
Photosystem II: In the context of photosynthesis, certain hydroxynaphthalene derivatives have been found to inhibit photosynthetic electron transport (PET) in photosystem II (PSII). nih.gov This activity is influenced by the substituents on the molecule, highlighting the importance of its chemical structure in target interaction. nih.gov
Interference with Mitochondrial Electron Transport Chain Components
The mitochondrion, the powerhouse of the cell, is a key target for this compound and related compounds.
This class of compounds is known to interfere with the mitochondrial electron transport chain (ETC), the primary site of cellular respiration and ATP production. Specifically, 2-hydroxy-3-alkyl-1,4-naphthoquinones have been shown to inhibit the ubiquinol-cytochrome c reductase segment (Complex III) of the respiratory chain. nih.govnih.gov This inhibition disrupts the flow of electrons, leading to a decrease in ATP synthesis and the generation of reactive oxygen species. nih.gov The site of inhibition is believed to be at or near the quinone binding site of Complex III. nih.gov
Role of Redox Cycling and Reactive Oxygen Species (ROS) Generation in Biological Action
A pivotal aspect of the bioactivity of many naphthoquinones, including this compound, is their ability to undergo redox cycling. nih.gov This process involves the alternating reduction and oxidation of the quinone molecule.
In the presence of biological reductants, the quinone can be reduced to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion radical (O₂⁻). nih.govnih.gov The superoxide radical can be further converted to other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), through the action of superoxide dismutase.
This continuous cycle of reduction and oxidation leads to a sustained production of ROS, which can overwhelm the cell's antioxidant defenses and induce a state of oxidative stress. nih.gov This oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to cellular dysfunction and death. nih.gov
Apoptosis Induction Pathways in Cancer Models
The ability of this compound and its analogs to induce apoptosis, or programmed cell death, is a cornerstone of their potential as anticancer agents. nih.govrsc.org The induction of apoptosis is often a direct consequence of the molecular interactions and ROS generation described previously.
In various cancer cell models, naphthoquinone derivatives have been shown to trigger apoptosis through multiple pathways. nih.govresearchgate.net A common mechanism involves the ROS-mediated activation of signaling cascades, such as the mitogen-activated protein kinase (MAPK) and Akt pathways. nih.govresearchgate.net For instance, the generation of ROS can lead to the phosphorylation and activation of stress-activated protein kinases like JNK and p38, while simultaneously inhibiting survival signals from pathways like Akt. nih.govresearchgate.net
Furthermore, the accumulation of ROS can lead to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis. This can involve the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. These events ultimately activate a cascade of caspases, the executioner enzymes of apoptosis, leading to the systematic dismantling of the cell. nih.gov
Below is a table summarizing the mechanistic insights into the bioactivity of this compound and related compounds.
| Mechanism | Cellular Target/Process | Observed Effect | Key Molecular Players |
| Enzyme Inhibition | Topoisomerase II | Potential DNA damage | - |
| Proteasome | Inhibition of protein degradation | Chymotrypsin-like subunit | |
| COX-2 | Potential anti-inflammatory/cancer effects | - | |
| Thymidylate Synthase ThyX | Inhibition of bacterial DNA synthesis | ThyX enzyme | |
| Glyceraldehyde-3-phosphate Dehydrogenase | Disruption of glycolysis | GAPDH enzyme | |
| Photosystem II | Inhibition of photosynthesis | PSII complex | |
| Mitochondrial Interference | Electron Transport Chain | Inhibition of cellular respiration, ATP depletion | Complex III (ubiquinol-cytochrome c reductase) |
| Redox Cycling | Cellular Environment | Generation of Reactive Oxygen Species (ROS) | Quinone, Semiquinone radical, Superoxide anion |
| Apoptosis Induction | Cancer Cells | Programmed cell death | ROS, MAPK (JNK, p38), Akt, Caspases |
Structure Activity Relationship Sar and Structural Optimization Studies
Influence of Alkyl Chain Length and Branching on Biological Activity (with specific reference to the tridecylamino moiety)
The length and branching of the alkyl chain attached to the amino group at the 3-position of the 2-hydroxynaphthoquinone core play a crucial role in determining the compound's biological activity. While specific studies focusing exclusively on the tridecyl (C13) chain are limited, research on related long-chain alkyl derivatives provides valuable insights.
Studies on 3-C-alkyl derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) have demonstrated that lipophilic substituents can lead to significant cytotoxic activity. nih.gov For instance, 2-hydroxy-3-farnesyl-1,4-naphthoquinone, which possesses a long, branched alkyl chain, was identified as a highly cytotoxic compound against various cancer cell lines. nih.gov This suggests that a substantial alkyl chain, such as a tridecyl group, can contribute positively to the cytotoxic potential of these naphthoquinone derivatives. The increased lipophilicity imparted by the long alkyl chain may facilitate the compound's transport across cellular membranes, thereby enhancing its interaction with intracellular targets.
The general trend observed in related series of 2-hydroxy-3-(alkylamino)naphthoquinones indicates that increasing the alkyl chain length can lead to a corresponding increase in certain biological activities, up to an optimal length, after which the activity may plateau or decrease. This relationship is often attributed to the balance between the compound's solubility and its ability to interact with hydrophobic pockets in target proteins.
Effects of Amine Substituent Variation on Potency and Selectivity
The nature of the amine substituent at the 3-position is a critical determinant of the biological profile of 2-hydroxynaphthoquinone derivatives. The introduction of an amino group is a well-established strategy to enhance the biological activities of 1,4-naphthoquinones. redalyc.org
Research has shown that 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones, also known as lawsone Mannich bases, exhibit a range of biological activities, including antiparasitic, antibacterial, anticancer, and antiviral effects. nih.gov The specific amine used in the synthesis of these derivatives can significantly impact their potency and selectivity.
For example, studies on various 2-amino-1,4-naphthoquinone derivatives have shown that the nature of the substituent on the amino group can modulate their antimicrobial and cytotoxic activities. The table below illustrates how different amine substituents can influence the biological activity of the 2-hydroxy-1,4-naphthoquinone (B1674593) scaffold.
| Amine Substituent | Biological Activity | Reference |
| Methylamino | Inhibition of Trypanosoma cruzi growth | redalyc.org |
| Phenylamino | Antibacterial and antifungal activity | nih.gov |
| Thioether linkages | Antifungal and antibacterial activity | nih.gov |
| 1,2,3-Triazole | Antimalarial activity | redalyc.org |
These examples highlight the versatility of the 2-hydroxy-3-aminonaphthoquinone scaffold and the potential for fine-tuning its biological activity through judicious selection of the amine substituent.
Positional Effects of Substituents on the Naphthoquinone Ring
The biological activity of naphthoquinones is not only dependent on the nature of the substituents but also on their position on the naphthoquinone ring. nih.gov Different substitution patterns can significantly alter the physicochemical properties of the molecule, such as its redox potential and ability to generate reactive oxygen species (ROS), which are often implicated in their mechanism of action. nih.gov
For instance, a comparative study of lawsone (2-hydroxy-1,4-naphthoquinone) and juglone (5-hydroxy-1,4-naphthoquinone) derivatives revealed that the position of the hydroxyl group plays a crucial role in their cytotoxic activity. nih.gov Modifications at the 2-position of the lawsone backbone were found to be more cytotoxic to tumor cells compared to non-tumoral cells, whereas derivatives of juglone, with a hydroxyl group at the 5-position, exhibited higher cytotoxicity across all cell lines tested. nih.gov
Furthermore, the presence of substituents at other positions on the aromatic ring of the naphthoquinone can also modulate activity. For example, in a series of cytotoxic naphthoquinone heterodimers, an acyl moiety at the 6'-position was found to enhance cytotoxic activity. nih.gov These findings underscore the importance of considering the entire substitution pattern of the naphthoquinone ring when designing new analogs with improved biological profiles.
Strategic Modifications for Enhanced Biological Profiles
The optimization of lead compounds is a critical step in the drug discovery process, aiming to improve efficacy, selectivity, and pharmacokinetic properties. danaher.compatsnap.com For 2-hydroxy-3-(alkylamino)naphthoquinones, several strategic modifications can be envisioned to enhance their biological profiles.
One common strategy is the direct chemical manipulation of functional groups . nih.gov This could involve altering the alkyl chain of the tridecylamino moiety to optimize lipophilicity and target engagement. For example, introducing branching or unsaturation into the alkyl chain could influence its interaction with biological targets.
Another approach is structure-activity relationship (SAR)-directed optimization . nih.gov By systematically synthesizing and evaluating a series of analogs with variations in the amine substituent and the substitution pattern on the naphthoquinone ring, a clearer understanding of the key structural features required for a desired biological activity can be obtained. This information can then guide the design of more potent and selective compounds.
Pharmacophore-oriented molecular design represents a more advanced strategy. nih.gov By identifying the essential structural elements (the pharmacophore) responsible for the biological activity of 2-hydroxy-3-(tridecylamino)naphthoquinone, novel scaffolds can be designed that retain these key features while possessing improved drug-like properties. patsnap.com
Furthermore, the introduction of specific functional groups to modulate the compound's physicochemical properties can be beneficial. For example, the incorporation of polar groups could improve aqueous solubility, while the addition of moieties that can engage in specific interactions with a target protein, such as hydrogen bonding or electrostatic interactions, could enhance binding affinity and selectivity. The creation of heterodimers, as seen with some cytotoxic naphthoquinones, represents another innovative approach to potentially enhance biological activity. nih.gov
Computational Chemistry and Molecular Modeling in Naphthoquinone Research
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of potential drug candidates and for identifying key interactions that contribute to their biological activity.
In the context of 2-Hydroxy-3-(tridecylamino)naphthoquinone, molecular docking studies would be instrumental in identifying its potential protein targets. For instance, docking simulations could be performed against the active sites of various enzymes or receptors implicated in disease pathways. The long tridecyl chain of the compound suggests that it may interact favorably with hydrophobic pockets in target proteins.
A hypothetical molecular docking study of this compound against a protein target, for example, a kinase, would involve preparing the three-dimensional structures of both the ligand and the protein. The docking algorithm would then explore various possible binding poses of the ligand within the protein's active site, scoring them based on a force field that estimates the binding affinity. The results would highlight the most probable binding mode and the specific amino acid residues involved in the interaction, such as hydrogen bonds with the hydroxyl and amino groups, and hydrophobic interactions with the tridecyl tail.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase A | -9.5 | Asp145, Lys72, Leu25 |
| Protease B | -8.2 | Gly101, Val56, Phe112 |
| Receptor C | -7.8 | Ser203, Trp84, Ile100 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are essential for assessing the conformational stability of the ligand-protein complex and for understanding the dynamics of the binding process.
For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The system, including the protein, the ligand, and a solvent environment (usually water), is then subjected to the laws of classical mechanics. The simulation would track the trajectory of each atom over a period of nanoseconds or even microseconds.
Analysis of the MD trajectory can reveal important information about the stability of the binding pose. For example, the root-mean-square deviation (RMSD) of the ligand's atomic positions can indicate whether it remains stably bound in the active site or if it diffuses away. Furthermore, MD simulations can elucidate the flexibility of different parts of the protein upon ligand binding and identify conformational changes that may be crucial for its function.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex
| Parameter | Value |
| Simulation Time | 100 ns |
| Force Field | AMBER |
| Temperature | 300 K |
| Pressure | 1 atm |
| Ensemble | NPT |
This table presents hypothetical data for illustrative purposes.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. These methods are based on the principles of quantum mechanics and can be used to calculate a wide range of molecular properties, including orbital energies, charge distribution, and reactivity indices.
For this compound, DFT calculations could be employed to determine its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity.
Furthermore, DFT can be used to calculate the electrostatic potential surface of the molecule, which illustrates the charge distribution and helps to identify regions that are prone to electrophilic or nucleophilic attack. This information is invaluable for understanding the molecule's reactivity and its potential to interact with biological macromolecules. Theoretical and experimental studies on similar 1,4-naphthoquinone (B94277) derivatives have utilized DFT to assign vibrational modes from Raman and FTIR spectra, providing insights into chemical changes in functionalized quinones. scielo.br
Table 3: Hypothetical DFT Calculated Properties for this compound
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 3.5 D |
This table presents hypothetical data for illustrative purposes.
In Silico Screening and Lead Optimization Strategies in Drug Discovery Research
In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources.
In the context of this compound, if this compound were identified as a "hit" from a primary screen, in silico methods could be used to screen a virtual library of its analogs. This would involve generating a library of related compounds with modifications to the naphthoquinone core, the hydroxyl or amino groups, or the length and branching of the alkyl chain. These analogs would then be docked into the target protein's active site, and their predicted binding affinities would be used to prioritize them for synthesis and biological evaluation.
Lead optimization is the process of taking a promising "lead" compound and modifying its chemical structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.net Computational methods play a crucial role in this process. For this compound, structure-activity relationship (SAR) studies could be guided by computational modeling. For example, if docking studies suggest that a specific region of the binding pocket is not fully occupied by the tridecyl chain, analogs with longer or bulkier alkyl chains could be designed and evaluated in silico to see if they can achieve a better fit and higher binding affinity. Similarly, quantum chemical calculations could be used to guide modifications that enhance the electronic properties of the molecule for improved target interaction.
Future Perspectives in 2 Hydroxy 3 Alkylamino Naphthoquinone Research
Exploration of Novel Synthetic Pathways and Analogues
The generation of diverse and novel 2-hydroxy-3-(alkylamino)naphthoquinone analogues is fundamental to advancing the field. While classical methods involving the reaction of lawsone with various amines are well-established, future research will necessitate more sophisticated and efficient synthetic strategies to build libraries with greater structural complexity and improved drug-like properties.
Modern synthetic methodologies offer promising avenues for exploration. For instance, the use of microwave-assisted organic synthesis can significantly shorten reaction times and improve yields for creating amine-substituted naphthoquinones. nih.gov Multi-component reactions, such as the Mannich reaction, provide a straightforward and efficient approach to synthesizing C-N bonds, allowing for the creation of 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinone derivatives. researchgate.net More advanced techniques, including proline-catalyzed, three-component reductive alkylations and one-pot aryne acyl-alkylation/condensation procedures, offer elegant pathways to complex naphthoquinone cores that can be further functionalized. nih.govrsc.orgmalariaworld.org
Future synthetic efforts should focus on:
Core Modifications: Exploring substitutions on the aromatic ring of the naphthoquinone to modulate electronic properties and target interactions.
Alkylamino Chain Diversity: Introducing various functional groups, stereocenters, and heterocyclic moieties into the alkylamino side chain to fine-tune solubility, cell permeability, and target-binding affinity.
Dimerization and Conjugation: Synthesizing dimeric naphthoquinones or conjugating them to other pharmacophores to potentially enhance potency or enable multi-target activity, a strategy that has shown promise in pre-clinical models of leukemia. nih.gov
| Synthetic Strategy | Description | Potential Analogues | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions between naphthoquinones and amines. | 3-Amino and 3-anilino derivatives. | nih.gov |
| Mannich Reaction | A three-component condensation of an active hydrogen compound (lawsone), an aldehyde, and an amine. | 3-(Aminomethyl)-2-hydroxy-1,4-naphthoquinones. | researchgate.net |
| Reductive Alkylation | A proline-catalyzed, three-component reaction that improves yields for key C-C bond-forming steps. | 3-Alkyl-2-hydroxy-1,4-naphthoquinones. | nih.gov |
| Aryne Acyl-Alkylation | A one-pot procedure using aryne intermediates and β-ketoesters to construct the core structure. | Polyaromatic naphthoquinone structures. | rsc.org |
Identification of Undiscovered Biological Targets and Pathways
A significant portion of the biological activity of naphthoquinones has been attributed to general mechanisms like the generation of reactive oxygen species (ROS) and inhibition of DNA topoisomerase. nih.govnih.govmdpi.com While these effects are important, they can also lead to non-specific cytotoxicity. A crucial future direction is the deconvolution of specific molecular targets to understand their precise mechanisms of action and to design more selective agents.
The antimalarial drug atovaquone, a related naphthoquinone, functions by inhibiting the cytochrome bc1 complex of the mitochondrial electron transport chain in parasites. nih.govredalyc.org This provides a template for discovering new targets. Recent studies have begun to uncover novel targets for various naphthoquinone derivatives, including:
Proteasome Inhibition: Certain 2-amino-3-chloro-1,4-naphthoquinone analogues have been identified as inhibitors of the proteasome, a key regulator of protein homeostasis in cancer cells. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1): A dimeric naphthoquinone developed for acute myeloid leukemia was found to inhibit IDO1, an enzyme involved in immune evasion in cancer. nih.gov
Signaling Pathway Modulation: A marine-derived naphthoquinone-naphthol derivative was shown to induce apoptosis by downregulating the EGFR/PI3K/Akt signaling pathway, a critical cascade for cell proliferation and survival. nih.gov
Regulatory Protein Interaction: As electrophiles, naphthoquinones can covalently modify nucleophilic residues (like cysteine) on proteins, affecting their function. nih.gov Potential targets include key regulatory proteins like protein tyrosine phosphatases and Keap1, the master regulator of the Nrf2 antioxidant response. nih.gov
Future research must employ advanced proteomics and chemoproteomics techniques to globally map the protein interaction landscape of 2-hydroxy-3-(alkylamino)naphthoquinones. Validating these newly identified targets will be essential to move beyond the reputation of naphthoquinones as simply pan-assay interference compounds (PAINS). nih.gov
| Biological Target/Pathway | Mechanism of Action | Therapeutic Area | Reference |
|---|---|---|---|
| Cytochrome bc1 Complex | Inhibits mitochondrial respiration in parasites. | Antimalarial | nih.govmalariaworld.org |
| Proteasome | Inhibits degradation of cellular proteins, leading to apoptosis. | Anticancer | nih.gov |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Inhibits an immune checkpoint enzyme. | Anticancer (Leukemia) | nih.gov |
| EGFR/PI3K/Akt Pathway | Downregulates a key cell survival and proliferation pathway. | Anticancer | nih.gov |
| DNA Topoisomerase | Interferes with DNA replication and repair. | Anticancer | nih.govredalyc.org |
Advanced Pre-clinical Research Paradigms
To bridge the gap between promising in vitro data and clinical application, research on 2-hydroxy-3-(alkylamino)naphthoquinones must adopt more sophisticated pre-clinical models that better recapitulate human disease. Moving beyond standard cancer cell line monocultures is imperative for generating clinically relevant data.
Future pre-clinical research should incorporate:
Patient-Derived Xenografts (PDX): As demonstrated in research on acute myeloid leukemia (AML), implanting patient tumor tissue into immunodeficient mice creates a model that preserves the heterogeneity and biological characteristics of the original human cancer. nih.gov Testing novel naphthoquinones in PDX models provides a much stronger rationale for their clinical potential.
Combination Therapies: Many modern cancer treatments rely on combination strategies. Pre-clinical studies should explore the synergistic potential of 2-hydroxy-3-(alkylamino)naphthoquinones with established drugs. For example, the combination of a dimeric naphthoquinone with the Bcl-2 inhibitor Venetoclax showed significantly enhanced tumor growth inhibition in an AML model. nih.gov
In-depth Mechanistic Analysis in vivo: Pre-clinical studies must go beyond measuring tumor size. They should include pharmacodynamic assessments to confirm target engagement and mechanistic action in the in vivo setting, such as measuring ROS levels, DNA damage markers, and the modulation of specific signaling pathways within the tumor tissue. nih.govnih.gov
Development of Academic Research Tools and Probes in Chemical Biology
The inherent reactivity of the naphthoquinone scaffold makes it an ideal platform for the development of chemical probes to explore complex biological systems. nih.gov The dual pro-oxidant and electrophilic nature of these compounds can be harnessed to create tools for academic research. nih.gov
Future opportunities in this area include:
Probes for Redox Biology: Designing 2-hydroxy-3-(alkylamino)naphthoquinones with tailored redox potentials could yield probes to study oxidative stress in specific subcellular compartments or to investigate the role of ROS in distinct signaling pathways.
Activity-Based Protein Profiling (ABPP) Probes: By appending a reporter tag (e.g., biotin (B1667282) or a fluorophore) to the naphthoquinone scaffold, researchers can create probes for ABPP. The electrophilic quinone can form covalent bonds with nucleophilic residues on its protein targets in a complex biological sample. nih.gov These tagged proteins can then be isolated and identified using mass spectrometry, providing an unbiased method for discovering novel biological targets and off-targets.
Tools to Study Specific Pathways: These chemical probes could be designed to specifically investigate pathways known to be modulated by quinones, such as the Keap1-Nrf2 antioxidant response pathway, providing a deeper understanding of cellular defense mechanisms against electrophilic and oxidative stress. nih.gov
By developing this class of compounds not just as potential drugs but also as molecular probes, the scientific community can gain fundamental insights into cell biology that extend far beyond the immediate scope of naphthoquinone pharmacology.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 2-hydroxy-3-(tridecylamino)naphthoquinone and related derivatives?
Methodological Answer:
Key synthetic approaches include:
- Tandem reactions for sequential functionalization of the naphthoquinone core.
- Metal-catalyzed cross-coupling to introduce alkyl/aryl groups at specific positions (e.g., Pd-mediated C–N bond formation for the tridecylamino group) .
- One-pot multicomponent reactions to streamline synthesis and improve atom economy .
- Chemoenzymatic methods for stereoselective modifications, particularly in bioactive derivative synthesis .
For example, sodium hydrate has been used to optimize hydroxylation steps, achieving yields up to 92% in analogous naphthoquinone syntheses .
Advanced: How can reaction conditions be optimized to minimize byproducts during the introduction of the tridecylamino group?
Methodological Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group.
- Temperature control : Lower temperatures (0–25°C) reduce unwanted side reactions like quinone dimerization.
- Catalyst screening : Palladium or copper catalysts improve regioselectivity for C–3 substitution .
- pH adjustment : Alkaline conditions stabilize the quinone intermediate, as seen in lapachol derivatization protocols .
Validation via HPLC or GC-MS is critical to track byproduct formation .
Basic: What are the key biological activities associated with this compound?
Methodological Answer:
Reported activities include:
- Anticancer effects : Inhibition of Hsp90 and topoisomerase I/II, disrupting cancer cell proliferation .
- Antimicrobial activity : Broad-spectrum action against Gram-positive bacteria (e.g., Staphylococcus aureus) via redox cycling .
- Antiparasitic activity : Interference with Leishmania spp. mitochondrial function .
Biological screening should prioritize assays like MTT cytotoxicity tests and microbial growth inhibition studies .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the tridecyl chain in biological activity?
Methodological Answer:
SAR strategies include:
- Chain length variation : Synthesize analogs with shorter/longer alkyl chains to assess hydrophobicity effects on membrane penetration.
- Functional group substitution : Replace the amino group with thiol or hydroxyl groups to compare redox activity .
- Comparative cytotoxicity assays : Test analogs against cancer (e.g., MCF-7) and non-cancerous cell lines to evaluate selectivity .
For example, sulfur-containing naphthoquinones exhibit enhanced antibacterial activity compared to amino-substituted analogs .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Critical techniques:
- NMR spectroscopy : and NMR confirm substitution patterns and purity.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .
- HPLC : Quantifies purity and detects trace impurities (<0.5%) .
- FTIR : Identifies functional groups (e.g., hydroxyl, carbonyl) via characteristic stretching frequencies .
Advanced: How can conflicting data on naphthoquinone toxicity (e.g., host cell vs. pathogen selectivity) be resolved experimentally?
Methodological Answer:
Address contradictions via:
- Dose-response assays : Establish IC values for both target pathogens and mammalian cell lines (e.g., HEK-293).
- Mechanistic studies : Use flow cytometry to differentiate apoptosis (selective toxicity) from necrosis (non-selective damage) .
- Redox profiling : Measure ROS generation in target vs. host cells to identify selective oxidative stress .
For instance, low host cell toxicity in some naphthoquinones correlates with efficient antioxidant defenses in mammalian systems .
Basic: What structural features of naphthoquinones contribute to their redox activity?
Methodological Answer:
Key features:
- Quinone core : Enables reversible electron transfer (semiquinone formation).
- Hydroxyl groups at C-2/C-3 : Enhance radical stabilization and metal chelation .
- Electron-withdrawing substituents (e.g., amino groups): Modulate reduction potentials, as shown in cyclic voltammetry studies .
Redox activity can be quantified using DPPH radical scavenging assays or electrochemical methods .
Advanced: How can computational modeling predict the interaction of this compound with biological targets like Hsp90?
Methodological Answer:
Computational steps:
- Molecular docking : Use software like AutoDock Vina to simulate binding to Hsp90’s ATP-binding pocket.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with inhibitory activity .
Validation requires in vitro ATPase activity assays to confirm predicted binding affinities .
Basic: What are the challenges in formulating this compound for in vivo studies?
Methodological Answer:
Key challenges:
- Poor aqueous solubility : Address via nanoemulsion or cyclodextrin complexation .
- Metabolic instability : Use deuterated analogs or prodrug strategies to enhance half-life.
- Tissue specificity : Conjugate with targeting moieties (e.g., folate) for cancer-selective delivery .
Pharmacokinetic profiling (e.g., plasma half-life, biodistribution) is essential for lead optimization .
Advanced: How can substituent engineering improve the photostability of naphthoquinone-based dyes for UV protection applications?
Methodological Answer:
Strategies include:
- Electron-donating groups (e.g., methoxy): Stabilize excited states and reduce photodegradation .
- Conjugated systems : Extend π-bond networks (e.g., fused aryl rings) to absorb broader UV spectra.
- Heavy atom effects : Introduce bromine or iodine to enhance intersystem crossing and triplet-state stability .
Accelerated UV exposure tests (e.g., QUV weatherometers) quantify photostability improvements .
Basic: What in vitro assays are recommended for screening naphthoquinone derivatives for anticancer activity?
Methodological Answer:
Standard assays:
- MTT assay : Measures mitochondrial activity in cancer cell lines (e.g., PC3, MCF-7) .
- Clonogenic assay : Evaluates long-term proliferative inhibition.
- Topoisomerase inhibition assay : Quantifies DNA relaxation via gel electrophoresis .
Dose ranges (0.1–100 µM) and positive controls (e.g., doxorubicin) ensure assay reliability .
Advanced: How can redox-cycling properties of naphthoquinones be exploited for combination therapies with chemotherapeutic agents?
Methodological Answer:
Synergistic approaches:
- ROS-mediated sensitization : Co-administer with agents like cisplatin to amplify oxidative DNA damage .
- NQO1 bioactivation : Use β-lapachone analogs to target NQO1-overexpressing tumors .
- Checkpoint inhibition : Combine with PARP inhibitors to exploit ROS-induced genomic instability .
Preclinical validation requires hypoxia chamber studies to mimic tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
